(1R,1'R,2S,2'S)-DuanPhos
Overview
Description
“(1R,1’R,2S,2’S)-2,2’-(((2-Aminopropane-1,3-diyl)bis(oxy))bis(methylene))bis(phenylcyclopropanecarboxamide)” is an impurity of Milnacipran, which is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia .
Synthesis Analysis
The synthesis of the target compounds was achieved using “(1R,1’R)-((2S,2’S)-2,2’-(((2,2’-difluoro-[1,1’-biphenyl]-4,4’-diyl)bis(azandiyl))bis(carbonyl))bis(pyrrolidine-2,1-diyl))bis(2-oxo-1-phenylethane-2,1-diyl))dicarbamate” and scandium(III) triflate as the optimized catalyst system .Molecular Structure Analysis
The molecular formula of “(1R,1’R,2S,2’S)-2,2’-(((2-Aminopropane-1,3-diyl)bis(oxy))bis(methylene))bis(phenylcyclopropanecarboxamide)” is C25H31N3O4 and the molecular weight is 437.53 .Chemical Reactions Analysis
Mivacurium chloride, a mixture of three stereoisomers including “(1R,1’R,2S,2’S)”, binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission .Physical And Chemical Properties Analysis
The partition coefficient of mivacurium chloride, which includes the “(1R,1’R,2S,2’S)” stereoisomer, is 0.015 in a 1-octanol/distilled water system at 25°C .Scientific Research Applications
As an Impurity of Milnacipran
(1R,1’R,2S,2’S)-DuanPhos: serves as an impurity of Milnacipran , a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia. While Milnacipran itself is the active pharmaceutical ingredient, impurities like (1R,1’R,2S,2’S)-DuanPhos can impact drug stability, efficacy, and safety. Researchers study these impurities to ensure product quality and patient safety .
Chiral Reagent in Asymmetric Synthesis
(1R,1’R,2S,2’S)-DuanPhos: possesses optical activity and is an essential chiral reagent. It finds widespread use in asymmetric synthesis and chiral separation. Notably, it contributes to reactions such as:
Mechanism of Action
Target of Action
It’s known that this compound is used in the asymmetric synthesis of (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid , which suggests that it may interact with enzymes or other proteins involved in this synthetic process.
Mode of Action
It’s known to be involved in the sequence of reactions including ptc alkylation (sn2), homogeneous sn2′ cyclization followed by disassembly of the resultant ni (ii) complex . This suggests that it may interact with its targets through these chemical reactions.
Biochemical Pathways
Given its role in the synthesis of (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid , it may be involved in the biochemical pathways related to the synthesis and metabolism of this compound.
Result of Action
Given its role in the synthesis of (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid , it may have effects related to the synthesis and function of this compound at the molecular and cellular level.
Safety and Hazards
Future Directions
The asymmetric synthesis of “(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid” of high pharmaceutical importance has been described, which includes PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni(II) complex . This could potentially open up new avenues for the use of “(1R,1’R,2S,2’S)-DuanPhos” in pharmaceutical applications.
properties
IUPAC Name |
(1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,25?,26?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRTCFUVLYSKU-URFUVCHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1CC2=CC=CC=C2[C@@H]1[C@H]3C4=CC=CC=C4CP3C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662330 | |
Record name | (1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,1'R,2S,2'S)-DuanPhos | |
CAS RN |
528814-26-8 | |
Record name | (1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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